DHPR Apparent Km: Higher Affinity vs. Unsubstituted and Dimethyl Analogs
The quinonoid species derived from 6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one (compound 9) displays an apparent Km of 366 ± 20 µM for human brain DHPR in Tris/HCl pH 7.4 at 25 °C, compared to 669 ± 2 µM for the unsubstituted analog (compound 8) and 754 ± 45 µM for the cis-6,7-dimethyl analog (compound 10) [1]. In potassium phosphate buffer pH 7.1, the Km decreases further to 276 ± 8 µM, versus 597 ± 20 µM for unsubstituted and 640 ± 52 µM for cis-6,7-dimethyl [1]. This represents a ~45% reduction in Km in Tris buffer and ~54% reduction in phosphate buffer compared to the unsubstituted quinonoid, and a ~51% (Tris) to ~57% (phosphate) reduction compared to the dimethyl analog.
| Evidence Dimension | Apparent Km for human brain dihydropteridine reductase |
|---|---|
| Target Compound Data | 366 ± 20 µM (Tris/HCl pH 7.4, 25 °C); 276 ± 8 µM (potassium phosphate pH 7.1, 25 °C) |
| Comparator Or Baseline | Unsubstituted quinonoid (8): 669 ± 2 µM (Tris), 597 ± 20 µM (phosphate). cis-6,7-Dimethyl quinonoid (10): 754 ± 45 µM (Tris), 640 ± 52 µM (phosphate) |
| Quantified Difference | ~45% lower Km vs unsubstituted (Tris); ~54% lower vs unsubstituted (phosphate); ~51% lower vs 6,7-dimethyl (Tris); ~57% lower vs 6,7-dimethyl (phosphate) |
| Conditions | Human brain DHPR; quinonoid species generated in situ via horseradish peroxidase/H2O2; NADH (79–117 µM) as co-substrate; 25 °C |
Why This Matters
Lower Km indicates higher apparent affinity for DHPR, enabling more sensitive detection of reductase activity in biochemical assays and better discrimination from background non-enzymic reduction of the quinonoid substrate.
- [1] Armarego WL, Ohnishi A, Taguchi H. New pteridine substrates for dihydropteridine reductase and horseradish peroxidase. Biochem J. 1986;234(2):335-342. doi:10.1042/bj2340335 View Source
